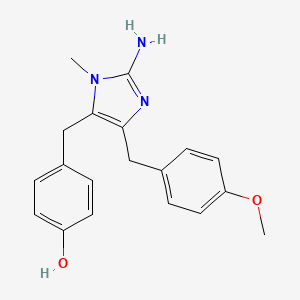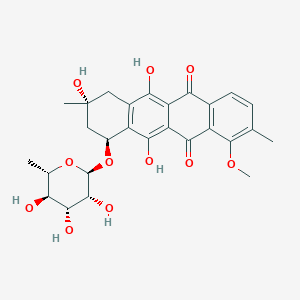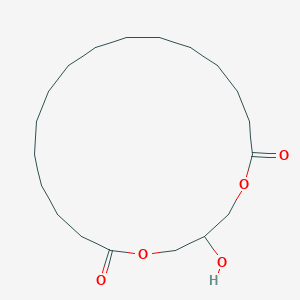
3-Hydroxy-1,5-dioxacyclohenicosane-6,21-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1,5-dioxacyclohenicosane-6,21-dione is a natural product found in Thapsia garganica with data available.
Aplicaciones Científicas De Investigación
Multicomponent Reactions and Molecular Structure
One application of similar compounds to "3-Hydroxy-1,5-dioxacyclohenicosane-6,21-dione" is in multicomponent reactions. For instance, 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione was synthesized through a multicomponent reaction, involving Aldol–Michael addition reactions. The molecular structure of the compound was confirmed by spectroscopic methods and X-ray crystallography, highlighting the compound's potential in structural analysis and synthesis techniques (Barakat et al., 2016).
Stereoselective Synthesis for Polymerization
The stereoselective approach in synthesizing substituted 1,4-dioxane-2,5-diones, which are similar to the compound , demonstrates its application in creating prospective substrates for ring-opening polymerization. This method is suitable for obtaining mono- and disubstituted products, forming stereoselectively as (S,S)-diastereomers, confirmed by DFT modeling (Lozhkin et al., 2018).
Polymerization and Material Properties
Another significant application is in the bulk polymerization of related compounds to high molecular weight polymers. For instance, ethylglycolide and isobutylglycolide were polymerized, yielding polymers with different thermal properties. These polymers, due to their varying glass transition temperatures and amorphous nature, showcase the compound's utility in material science and engineering (Yin & Baker, 1999).
Enzymatic Degradation and Microbial Applications
In the realm of microbiology, compounds similar to "3-Hydroxy-1,5-dioxacyclohenicosane-6,21-dione" have been studied for their enzymatic degradation properties. For instance, cyclohexane-1,2-dione hydrolase from Azoarcus sp. strain was characterized, an enzyme that cleaves a cyclic aliphatic compound, indicating potential applications in biodegradation and environmental science (Steinbach et al., 2011).
Toughening Polylactide and Polymer Modification
The compound's derivatives have been used in toughening polylactide, a significant application in enhancing polymer properties. A study synthesized a bifunctional monomer from L-lactide, which was successfully polymerized to yield high molecular weight and high Tg polymers. This application demonstrates the potential in modifying polymers to improve their mechanical properties (Jing & Hillmyer, 2008).
Propiedades
Nombre del producto |
3-Hydroxy-1,5-dioxacyclohenicosane-6,21-dione |
|---|---|
Fórmula molecular |
C19H34O5 |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
3-hydroxy-1,5-dioxacyclohenicosane-6,21-dione |
InChI |
InChI=1S/C19H34O5/c20-17-15-23-18(21)13-11-9-7-5-3-1-2-4-6-8-10-12-14-19(22)24-16-17/h17,20H,1-16H2 |
Clave InChI |
CGRXXYHVIMAIGM-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCCCC(=O)OCC(COC(=O)CCCCCC1)O |
Sinónimos |
3-HDCH cpd 3-hydroxy-1,5-dioxacyclohenicosane-6,21-dione |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



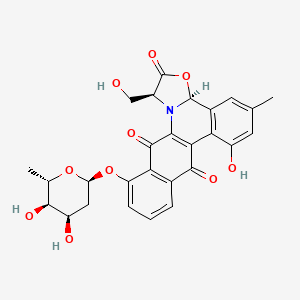
![(1S,4R,7S,8aR)-4-[(2E,4E)-6,8-dimethyldeca-2,4-dienoyl]oxy-8a-methyl-6-oxo-7-(3-oxoprop-1-en-2-yl)-1,2,3,4,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B1246028.png)
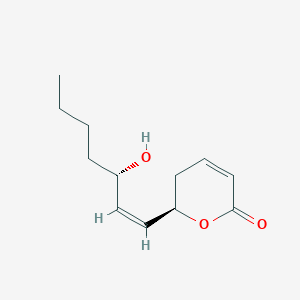
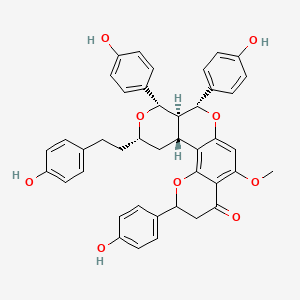
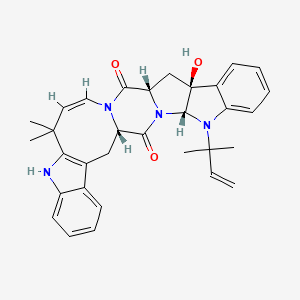
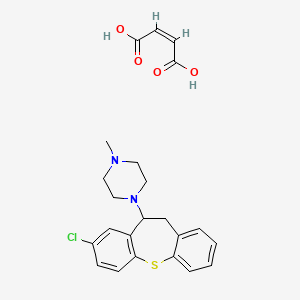
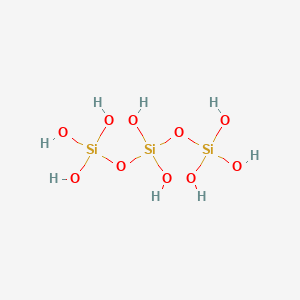
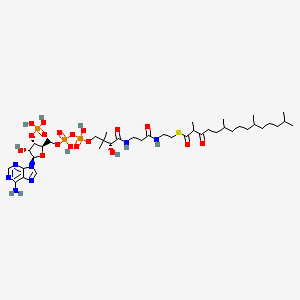
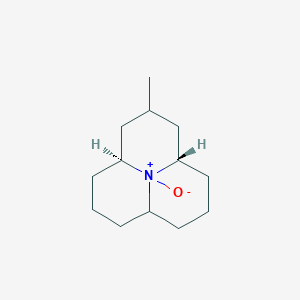
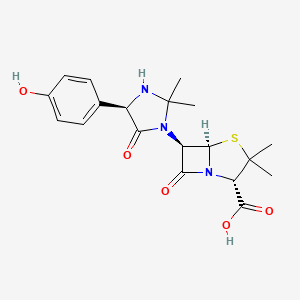
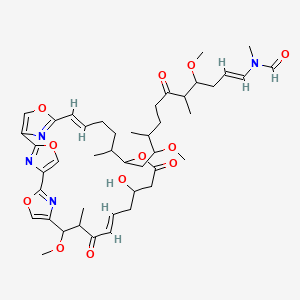
![2,3-Dimethoxy-6-methyl-5,6,7,8-tetrahydrodibenzo[c,e]azocine](/img/structure/B1246047.png)
